Cas no 2172514-41-7 (7-chloro-2-(propan-2-yl)-1,3thiazolo5,4-cpyridine)

7-chloro-2-(propan-2-yl)-1,3thiazolo5,4-cpyridine 化学的及び物理的性質
名前と識別子
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- 7-chloro-2-(propan-2-yl)-1,3thiazolo5,4-cpyridine
- EN300-1613135
- 7-chloro-2-(propan-2-yl)-[1,3]thiazolo[5,4-c]pyridine
- 2172514-41-7
-
- インチ: 1S/C9H9ClN2S/c1-5(2)9-12-8-6(10)3-11-4-7(8)13-9/h3-5H,1-2H3
- InChIKey: SCPSSTRZGIYIKC-UHFFFAOYSA-N
- ほほえんだ: ClC1=CN=CC2=C1N=C(C(C)C)S2
計算された属性
- せいみつぶんしりょう: 212.0174972g/mol
- どういたいしつりょう: 212.0174972g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 189
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54Ų
- 疎水性パラメータ計算基準値(XlogP): 3.1
7-chloro-2-(propan-2-yl)-1,3thiazolo5,4-cpyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1613135-0.5g |
7-chloro-2-(propan-2-yl)-[1,3]thiazolo[5,4-c]pyridine |
2172514-41-7 | 0.5g |
$1043.0 | 2023-06-04 | ||
Enamine | EN300-1613135-0.05g |
7-chloro-2-(propan-2-yl)-[1,3]thiazolo[5,4-c]pyridine |
2172514-41-7 | 0.05g |
$912.0 | 2023-06-04 | ||
Enamine | EN300-1613135-0.25g |
7-chloro-2-(propan-2-yl)-[1,3]thiazolo[5,4-c]pyridine |
2172514-41-7 | 0.25g |
$999.0 | 2023-06-04 | ||
Enamine | EN300-1613135-250mg |
7-chloro-2-(propan-2-yl)-[1,3]thiazolo[5,4-c]pyridine |
2172514-41-7 | 250mg |
$999.0 | 2023-09-23 | ||
Enamine | EN300-1613135-1000mg |
7-chloro-2-(propan-2-yl)-[1,3]thiazolo[5,4-c]pyridine |
2172514-41-7 | 1000mg |
$1086.0 | 2023-09-23 | ||
Enamine | EN300-1613135-0.1g |
7-chloro-2-(propan-2-yl)-[1,3]thiazolo[5,4-c]pyridine |
2172514-41-7 | 0.1g |
$956.0 | 2023-06-04 | ||
Enamine | EN300-1613135-2.5g |
7-chloro-2-(propan-2-yl)-[1,3]thiazolo[5,4-c]pyridine |
2172514-41-7 | 2.5g |
$2127.0 | 2023-06-04 | ||
Enamine | EN300-1613135-5.0g |
7-chloro-2-(propan-2-yl)-[1,3]thiazolo[5,4-c]pyridine |
2172514-41-7 | 5g |
$3147.0 | 2023-06-04 | ||
Enamine | EN300-1613135-2500mg |
7-chloro-2-(propan-2-yl)-[1,3]thiazolo[5,4-c]pyridine |
2172514-41-7 | 2500mg |
$2127.0 | 2023-09-23 | ||
Enamine | EN300-1613135-10000mg |
7-chloro-2-(propan-2-yl)-[1,3]thiazolo[5,4-c]pyridine |
2172514-41-7 | 10000mg |
$4667.0 | 2023-09-23 |
7-chloro-2-(propan-2-yl)-1,3thiazolo5,4-cpyridine 関連文献
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Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
-
Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
-
Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
7-chloro-2-(propan-2-yl)-1,3thiazolo5,4-cpyridineに関する追加情報
Professional Introduction to Compound with CAS No. 2172514-41-7 and Product Name: 7-chloro-2-(propan-2-yl)-1,3thiazolo[5,4-cpyridine]
The compound with the CAS number 2172514-41-7 and the product name 7-chloro-2-(propan-2-yl)-1,3thiazolo[5,4-cpyridine] represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound, featuring a fused thiazole and pyridine ring system, has garnered considerable attention due to its unique structural properties and potential therapeutic applications. The presence of a chloro substituent and an isopropyl group at specific positions enhances its chemical reactivity, making it a valuable scaffold for drug discovery and development.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of heterocyclic compounds due to their diverse biological activities. The 7-chloro-2-(propan-2-yl)-1,3thiazolo[5,4-cpyridine] molecule exemplifies this trend by combining two pharmacophore-rich moieties—the thiazole ring and the pyridine ring—into a single framework. Thiazole derivatives are well-known for their antimicrobial, anti-inflammatory, and anticancer properties, while pyridine-based compounds often exhibit central nervous system (CNS) activity. The synergistic effect of these two structural elements makes 7-chloro-2-(propan-2-yl)-1,3thiazolo[5,4-cpyridine] a promising candidate for further investigation.
Recent studies have highlighted the importance of optimizing the substitution patterns on heterocyclic rings to enhance biological efficacy. The chloro group at the 7-position of the thiazole ring in 7-chloro-2-(propan-2-yl)-1,3thiazolo[5,4-cpyridine] is particularly noteworthy. Chloro substituents are frequently employed in medicinal chemistry due to their ability to improve metabolic stability and binding affinity to biological targets. Additionally, the isopropyl group at the 2-position introduces steric hindrance, which can modulate interactions with enzymes and receptors. These structural features contribute to the compound's potential as a lead molecule in drug design.
The synthesis of 7-chloro-2-(propan-2-yl)-1,3thiazolo[5,4-cpyridine] involves a multi-step process that requires careful control of reaction conditions. The formation of the thiazole-pyridine fusion typically begins with the condensation of appropriate precursors under acidic or basic catalysis. Subsequent functionalization steps, such as chlorination and alkylation, are crucial for introducing the desired substituents at specific positions. Advanced synthetic techniques, including transition-metal-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity levels. These methodologies ensure that the final product meets the stringent requirements for preclinical and clinical studies.
The pharmacological profile of 7-chloro-2-(propan-2-yl)-1,3thiazolo[5,4-cpyridine] has been evaluated through in vitro and in vivo experiments. Preliminary findings suggest that this compound exhibits notable activity against various disease targets. For instance, it has shown promise in inhibiting enzymes involved in cancer cell proliferation and inflammation pathways. The dual functionality of the thiazole-pyridine scaffold allows for multiple interactions with biological systems, which may contribute to its broad-spectrum activity. Further research is ongoing to elucidate its mechanism of action and optimize its pharmacokinetic properties.
In the context of drug discovery pipelines, 7-chloro-2-(propan-2-yl)-1,3thiazolo[5,4-cpyridine] represents a valuable building block for structure-based drug design. Computational modeling techniques have been utilized to explore its binding interactions with potential targets such as kinases and transcription factors. These simulations help identify key residues involved in binding and provide insights into how structural modifications can enhance potency and selectivity. By leveraging computational tools alongside experimental data, researchers can accelerate the development process and reduce costs associated with traditional screening methods.
The regulatory landscape for novel pharmaceutical compounds necessitates rigorous testing to ensure safety and efficacy before human use. 7-chloro-2-(propan-2-yl)-1,3thiazolo[5,4-cpyridine] is currently undergoing preclinical evaluations to assess its toxicity profile and pharmacokinetic behavior. Animal models are being employed to study its absorption, distribution, metabolism, excretion (ADME), and potential side effects. These studies are essential for determining whether the compound progresses to clinical trials in humans. Compliance with Good Laboratory Practice (GLP) standards ensures that all data generated during preclinical testing is reliable and acceptable to regulatory agencies.
The future prospects for 7-chloro-2-(propan-2-yl)-1,3thiazolo[5,4-cpyridine] are promising given its unique structural features and preliminary biological activity. Ongoing research aims to refine its chemical structure through medicinal chemistry interventions to improve its therapeutic index. Collaborative efforts between academic institutions and pharmaceutical companies are fostering innovation in this area by combining expertise in synthetic chemistry, pharmacology, and biotechnology. Such partnerships can accelerate the translation of laboratory discoveries into tangible medical benefits for patients worldwide.
In conclusion,7-chloro-2-(propan-2-yl)-1,3-thiazolo[5,4-cpyridine], identified by CAS number 2172514 -41 -7 , stands as a significant contribution to modern pharmaceutical research。 Its intricate molecular architecture, coupled with promising preclinical results, positions it as a compelling candidate for further development。 As scientific understanding advances, compounds like this continue to pave the way for novel therapeutic strategies across various medical disciplines。 The dedication of researchers in optimizing such molecules underscores their commitment to improving global health outcomes through innovative chemical solutions。
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